molecular formula C7H8N2O B166635 Phenylurea CAS No. 64-10-8

Phenylurea

Cat. No. B166635
CAS RN: 64-10-8
M. Wt: 136.15 g/mol
InChI Key: LUBJCRLGQSPQNN-UHFFFAOYSA-N
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Patent
US08629272B2

Procedure details

Aniline (18.6 g, 200 mmol) was dissolved in 100 ml of 2M hydrochloric acid (aq.), cooled down to 2° C. by immersing in ice bath, charged with potassium cyanate (19.5 g, 240 mmol) portion wise in 30 minutes under stirring, the cooling was removed and stirred for 4 h at room temperature, whereby thick white solids precipitated. The reaction mixture was stored at 4° C. for 1 h. The solids were separated by filtration, washed well with ice cold water and dried under vacuum yielding pure white solids (25.6 g, 94%).
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[O-:8][C:9]#[N:10].[K+]>Cl>[C:2]1([NH:1][C:9]([NH2:10])=[O:8])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
18.6 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
19.5 g
Type
reactant
Smiles
[O-]C#N.[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the cooling was removed
STIRRING
Type
STIRRING
Details
stirred for 4 h at room temperature
Duration
4 h
CUSTOM
Type
CUSTOM
Details
whereby thick white solids precipitated
CUSTOM
Type
CUSTOM
Details
The solids were separated by filtration
WASH
Type
WASH
Details
washed well with ice cold water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 25.6 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.